[2-(Diethylamino)ethyl](thiophen-3-ylmethyl)amine
Description
2-(Diethylamino)ethylamine is a secondary amine featuring two distinct substituents: a 2-(diethylamino)ethyl group and a thiophen-3-ylmethyl group. Its molecular formula is C₁₁H₂₀N₂S, with a molecular weight of 212.36 g/mol. The compound combines a tertiary amine (diethylamino) with a sulfur-containing aromatic heterocycle (thiophene), conferring unique physicochemical properties.
- Structural Features: The diethylaminoethyl group ((C₂H₅)₂N-CH₂CH₂-) contributes hydrophobicity and basicity (pKa ~10–11), enabling salt formation in acidic environments .
- Potential Applications: Thiophene derivatives are widely explored in pharmaceuticals for antioxidant, anti-inflammatory, and receptor-targeting activities . The diethylaminoethyl moiety is utilized in corrosion inhibitors and surfactants .
Properties
Molecular Formula |
C11H20N2S |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H20N2S/c1-3-13(4-2)7-6-12-9-11-5-8-14-10-11/h5,8,10,12H,3-4,6-7,9H2,1-2H3 |
InChI Key |
NMPSAROCBKLULI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
The preparation of 2-(Diethylamino)ethylamine typically involves synthesizing the thiophene ethylamine intermediate, followed by introduction of the diethylaminoethyl group. The main approaches reported in the literature and patents are summarized below.
Synthesis via 2-Thiophene Ethylamine Intermediate
A common route is to first prepare 2-thiophene ethylamine, which is then functionalized to yield the target compound.
Bromination of Thiophene to 2-Bromothiophene
- Thiophene is brominated at low temperature (-10 to 10 °C) using brominating agents such as N-bromosuccinimide, pyridinium hydrobromide, bromine, or hydrogen bromide in solvents like glacial acetic acid, toluene, or acetonitrile.
- The molar ratio of thiophene to brominating agent is maintained between 1:2 to 1:3.
- After reaction and work-up, 2-bromothiophene is isolated by vacuum distillation at 45-47 °C under reduced pressure (1.73 kPa).
Grignard Reaction to Form 2-Thiophene Ethanol
- 2-Bromothiophene reacts with magnesium chips in anhydrous ether solvents (e.g., tetrahydrofuran, diethyl ether) to form the Grignard reagent.
- This intermediate is then reacted with ethylene oxide at low temperatures (0-20 °C) to yield 2-thiophene ethanol.
- The reaction mixture is acidified to pH < 1 with dilute sulfuric acid, followed by antioxidant addition and purification by vacuum distillation at 108-110 °C under 1.73 kPa.
Conversion of 2-Thiophene Ethanol to 2-Thiophene Ethylamine
- 2-Thiophene ethanol undergoes esterification with benzene sulfonyl chloride in the presence of tetradecyl trimethyl ammonium chloride and 50% NaOH at 5 °C.
- The crude product is then subjected to ammonolysis under pressurized ammonia (0.6-0.65 MPa) in methanol at 30-35 °C for 6 hours.
- After reaction, the mixture is acidified, extracted, and purified by fractional vacuum distillation to obtain 2-thiophene ethylamine with a yield of about 85.2% and purity of 99.3%.
Alternative Method Using N-(Protective Group)-Aziridine Addition
- Thiophene is activated at the 2-position by forming a metal salt (e.g., magnesium bromide, lithium, sodium, zinc salts).
- The activated thiophene undergoes an addition reaction with N-(protective group)-aziridine in anhydrous, non-protic solvents at controlled temperatures (-60 to 100 °C).
- After reaction completion, water is added to terminate the reaction, followed by organic solvent extraction and drying to yield N-(protective group)-2-thiophene ethylamine.
- Deprotection is carried out by hydrolysis under heating, followed by alkalization and organic extraction to afford 2-thiophene ethylamine with approximately 80% yield.
Functionalization to [2-(Diethylamino)ethyl](thiophen-3-ylmethyl)amine
- While direct preparation methods for the title compound are less frequently detailed, it is generally synthesized by reacting 2-thiophene ethylamine with diethylaminoethyl halides or related electrophiles under nucleophilic substitution conditions.
- The reaction is typically conducted in inert solvents such as toluene or acetonitrile, sometimes under reflux, with bases or catalysts to facilitate substitution.
- Purification involves standard organic work-up procedures including extraction, drying, and distillation or chromatography.
Hydrogenation and Further Functionalization (Related Processes)
- In some patent disclosures, related intermediates such as N-[2-(diethylamino)ethyl]-5-substituted thiophene derivatives are prepared by hydrogenation of nitroso or other precursors under hydrogen pressure (3-5 bar) using palladium on activated charcoal catalysts in solvents like acetic acid.
- These methods are relevant for elaborating thiophene amines into more complex molecules but also illustrate the conditions usable for similar amine functionalizations.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product | Yield/Purity | Reference |
|---|---|---|---|---|---|
| 1 | Bromination | Thiophene + NBS/Br2, solvent (acetic acid/toluene), -10 to 10 °C | 2-Bromothiophene | Not specified | |
| 2 | Grignard Reaction | 2-Bromothiophene + Mg, ether solvents, then ethylene oxide, 0-20 °C | 2-Thiophene ethanol | Not specified | |
| 3 | Esterification + Ammonolysis | 2-Thiophene ethanol + benzene sulfonyl chloride + NH3 (0.6-0.65 MPa), methanol, 5-35 °C | 2-Thiophene ethylamine | 85.2% yield, 99.3% purity | |
| 4 | Addition with N-(protective group)-aziridine | Thiophene (activated) + N-(protective group)-aziridine, anhydrous solvent, -60 to 100 °C | N-(Protective group)-2-thiophene ethylamine | ~80% yield | |
| 5 | Deprotection | Hydrolysis, alkalization, organic extraction | 2-Thiophene ethylamine | ~80% yield | |
| 6 | Alkylation (general) | 2-Thiophene ethylamine + diethylaminoethyl halide, reflux, inert solvent | 2-(Diethylamino)ethylamine | Not specified | Inferred |
Analytical and Research Data
- The purity of intermediates and final products is confirmed by NMR spectroscopy (1H NMR data provided for intermediates), vacuum distillation cuts, and chromatographic methods.
- Typical NMR signals for 2-thiophene ethylamine include multiplets around 6.8-7.1 ppm (aromatic protons), and signals for ethylamine side chains around 2.9-3.0 ppm.
- Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.
- The use of mild reaction conditions and avoidance of toxic or expensive reagents is emphasized in industrially oriented patents.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amines .
Scientific Research Applications
2-(Diethylamino)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[(4-Chlorophenyl)methyl][2-(diethylamino)ethyl]amine (CAS 84434-83-3)
Molecular Formula : C₁₃H₂₀ClN₂
Molecular Weight : 239.76 g/mol
Key Differences :
2-(1H-Imidazol-1-yl)ethylamine Hydrochloride (CAS 1803599-96-3)
Molecular Formula : C₁₀H₁₃N₃S·HCl
Molecular Weight : 243.76 g/mol
Key Differences :
2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine (CAS 901273-26-5)
Molecular Formula : C₇H₁₁NS₂
Molecular Weight : 173.3 g/mol
Key Differences :
Diethylaminoethanol (CAS 100-37-8)
Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol Key Differences:
- Contains a hydroxyl group instead of the thiophenemethyl substituent, increasing hydrophilicity.
- Applications: Widely used as a corrosion inhibitor, surfactant, and precursor in polymer synthesis .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications | Reference |
|---|---|---|---|---|---|
| 2-(Diethylamino)ethylamine | C₁₁H₂₀N₂S | 212.36 | Tertiary amine, thiophene | Pharmaceuticals, surfactants | |
| [(4-Chlorophenyl)methyl][2-(diethylamino)ethyl]amine | C₁₃H₂₀ClN₂ | 239.76 | Chlorophenyl, tertiary amine | Agrochemicals | |
| 2-(Imidazol-1-yl)ethylamine HCl | C₁₀H₁₃N₃S·HCl | 243.76 | Imidazole, thiophene | Catalysis, enzyme inhibition | |
| 2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine | C₇H₁₁NS₂ | 173.3 | Thioether, thiophene | Prodrugs, materials science | |
| Diethylaminoethanol | C₆H₁₅NO | 117.19 | Hydroxyl, tertiary amine | Corrosion inhibitors, polymers |
Research Findings and Implications
- Electronic Effects : Thiophene derivatives exhibit lower electron density compared to chlorophenyl analogs, influencing reactivity in electrophilic substitutions .
- Solubility: The diethylamino group enhances water solubility at acidic pH, whereas thiophene or chlorophenyl groups favor lipid membranes .
- Biological Activity : Thiophene-containing amines show promise in antioxidant and anti-inflammatory studies, likely due to sulfur’s radical-scavenging properties .
Biological Activity
2-(Diethylamino)ethylamine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a diethylamino group attached to an ethyl chain, which is further linked to a thiophen-3-ylmethyl moiety. This unique structure allows for various interactions with biological targets, enhancing its pharmacological potential.
The biological activity of 2-(Diethylamino)ethylamine can be attributed to its ability to interact with specific enzymes and receptors in the body. The diethylamino group facilitates hydrogen bonding and electrostatic interactions, which can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to cell membrane receptors, influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit promising antimicrobial properties. The antibacterial activity is typically assessed through Minimum Inhibitory Concentration (MIC) values against various bacterial strains. For example:
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| 2-(Diethylamino)ethylamine | 0.15 | Staphylococcus aureus |
| Control (Streptomycin) | 0.15 | Staphylococcus aureus |
This suggests that the compound has comparable efficacy to established antibiotics, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (leukemia) | 1.3 ± 0.2 | Induction of apoptosis |
| A2780 (ovarian cancer) | 7.7 ± 0.5 | Cell cycle arrest |
These findings indicate that 2-(Diethylamino)ethylamine can induce cell death through mechanisms such as apoptosis and cell cycle disruption .
Study 1: Antimicrobial Efficacy
A study conducted on benzothiazole derivatives revealed that compounds similar in structure to 2-(Diethylamino)ethylamine exhibited potent antibacterial activity by inhibiting critical enzymes like DNA gyrase and dihydroorotase . This research supports the notion that thiophene-containing compounds can serve as effective antimicrobial agents.
Study 2: Anticancer Mechanisms
In another investigation, the anticancer effects of related compounds were examined using various human cancer cell lines. The study reported that these compounds could significantly reduce cell viability and induce apoptosis via interactions with DNA and modulation of cell signaling pathways . The results emphasize the need for further exploration into the mechanisms by which 2-(Diethylamino)ethylamine exerts its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
